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Compound of Interest

Compound Name: C(Yigsr)3-NH2

Cat. No.: B126921 Get Quote

For researchers, scientists, and drug development professionals, understanding the functional

advantages of modified peptide sequences is critical. This guide provides an objective

comparison of the multimeric YIGSR peptide, represented here by C(YIGSR)3-NH2, and the

single YIGSR peptide, supported by experimental data from peer-reviewed studies.

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence

derived from the B1 chain of the laminin protein.[1] It plays a significant role in various cellular

processes, including adhesion, migration, and signaling, primarily through its interaction with

the 67-kDa laminin receptor and integrins. To enhance its biological efficacy, multimeric forms

of YIGSR have been developed. This guide focuses on the comparative performance of a

trimeric form, C(YIGSR)3-NH2, against its monomeric counterpart in key functional assays.

While direct comparative data for C(YIGSR)3-NH2 is limited, extensive research on other

multimeric YIGSR constructs provides strong evidence for the superiority of multivalent

presentation.

Enhanced Biological Activity of Multimeric YIGSR
Peptides
Studies have consistently demonstrated that multimeric forms of the YIGSR peptide exhibit

significantly enhanced biological activity compared to the single YIGSR peptide. This
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potentiation is attributed to the increased valency of the multimeric structure, which allows for

more effective receptor clustering and downstream signaling.

One of the most profound advantages of multimeric YIGSR is its superior ability to inhibit tumor

growth and metastasis.[1][2] Research has shown that the anti-metastatic effect of YIGSR

peptides increases with the number of repeating units.[1][3]

Table 1: Inhibition of Experimental Lung Metastasis by Monomeric vs. Multimeric YIGSR

Peptides

Peptide Structure Dose (mg/mouse)
Inhibition of Lung
Colony Formation
(%)

Ac-YIGSR-NH2 (Ac-

Y1)
Monomer 0.2 50

(Ac-YIGSRG)4K2KG

(Ac-Y4)
4-branch MAP 0.2 >50

(Ac-

YIGSRG)8K4K2KG

(Ac-Y8)

8-branch MAP 0.2 > Ac-Y4

(Ac-

YIGSRG)16K8K4K2K

G (Ac-Y16)

16-branch MAP 0.2 97

Data sourced from a study on B16-F10 mouse melanoma cells.[1][3] The multimeric antigen

peptide (MAP) system utilizes a branched lysine core to present multiple copies of the peptide.

Furthermore, multimeric YIGSR peptides have demonstrated enhanced activity in cell

attachment assays compared to the monomeric form.[2]

Experimental Protocols
Cell Adhesion Assay
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This assay quantifies the ability of cells to attach to a substrate coated with the peptide of

interest.

Methodology:

Coating: 96-well plates are coated with a solution of either single YIGSR peptide or

C(YIGSR)3-NH2 at a desired concentration (e.g., 10 µg/mL in PBS) and incubated overnight

at 4°C. Control wells are coated with a non-adhesive protein like Bovine Serum Albumin

(BSA).

Blocking: The wells are washed with PBS and then blocked with a solution of 1% BSA in

PBS for 1 hour at room temperature to prevent non-specific cell binding.

Cell Seeding: The cells of interest (e.g., tumor cells, endothelial cells) are harvested,

washed, and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 10^4

cells/well) is added to each well.

Incubation: The plate is incubated for a specific period (e.g., 1-2 hours) at 37°C in a

humidified incubator to allow for cell attachment.

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

Quantification: The number of adherent cells is quantified. This can be done by staining the

cells with a dye such as crystal violet, followed by solubilization of the dye and measurement

of the absorbance at a specific wavelength (e.g., 570 nm). Alternatively, cells can be pre-

labeled with a fluorescent dye like Calcein-AM before seeding, and the fluorescence of the

adherent cells can be measured.

Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of the peptides on cell migration towards a chemoattractant.

Methodology:

Chamber Setup: A Boyden chamber apparatus, consisting of an upper and a lower

compartment separated by a porous membrane (e.g., 8 µm pore size), is used.
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Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,

such as fetal bovine serum (FBS) or a specific growth factor.

Cell Preparation: Cells are serum-starved for several hours, harvested, and resuspended in

a serum-free medium containing either the single YIGSR peptide or C(YIGSR)3-NH2 at

various concentrations.

Cell Seeding: The cell suspension is added to the upper chamber of the Boyden chamber.

Incubation: The chamber is incubated at 37°C for a period that allows for cell migration

through the membrane (e.g., 4-24 hours).

Analysis: After incubation, the non-migrated cells on the upper surface of the membrane are

removed with a cotton swab. The migrated cells on the lower surface of the membrane are

fixed and stained (e.g., with DAPI or crystal violet).

Quantification: The number of migrated cells is counted in several microscopic fields, and the

average is calculated.

Signaling Pathways and Experimental Workflows
The biological effects of the YIGSR peptide are mediated through its interaction with cell

surface receptors, which triggers intracellular signaling cascades.

Caption: YIGSR peptide signaling pathway.

The diagram above illustrates the proposed mechanism for the enhanced activity of

C(YIGSR)3-NH2. The trimeric structure allows for multivalent binding to the 67-kDa laminin

receptor and integrins, leading to enhanced receptor clustering and more robust downstream

signaling, which in turn modulates cellular functions like adhesion, migration, and proliferation.

Caption: Experimental workflows for functional assays.

Conclusion
The available evidence strongly supports the conclusion that multimeric forms of the YIGSR

peptide, such as C(YIGSR)3-NH2, offer a significant functional advantage over the single

YIGSR peptide. The enhanced bioactivity, particularly in the inhibition of tumor metastasis and
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promotion of cell adhesion, makes multimeric YIGSR a promising candidate for further

investigation in drug development and tissue engineering applications. The provided

experimental protocols and pathway diagrams serve as a valuable resource for researchers

designing studies to evaluate and compare the efficacy of these peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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